Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Description
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- (CAS: 104208-19-7) is a benzothiazole derivative with the molecular formula C₁₅H₁₂N₂OS₂ and a molar mass of 300.4 g/mol . Its structure features a benzamide group attached to the 6-position of the benzothiazole ring and a methylthio (-SMe) substituent at the 2-position. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties .
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRTFOFVUJVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359324 | |
| Record name | Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104208-19-7 | |
| Record name | Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- typically involves the reaction of 2-aminobenzothiazole with methylthio derivatives under specific conditions. One common method includes the use of 2-aminobenzothiazole and methylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Environmental Studies: It is used in studies related to environmental monitoring and pollution control due to its reactivity with certain pollutants.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The benzothiazole ring can interact with protein targets through hydrogen bonding and hydrophobic interactions, while the methylthio group can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
The biological activity of benzothiazoles is highly dependent on substituent position and electronic properties. Below is a comparison of key structural analogues:
Key Observations :
- Methylthio vs. Amino Groups: The methylthio group in the target compound may confer greater metabolic stability compared to amino-substituted analogues (e.g., 2-amino-6-methylbenzothiazole) due to reduced susceptibility to oxidation .
- Benzamide vs.
Core Heterocycle Variations
- Benzothiazole vs. Benzimidazole : Benzimidazole derivatives (e.g., compound 20a/b in ) exhibit anti-inflammatory activity due to their planar structure and hydrogen-bonding capabilities. In contrast, benzothiazoles like the target compound may prioritize interactions with sulfur-binding enzymes .
Target Compound Hypotheses :
- The methylthio group may enhance antitumor activity by increasing cellular uptake, as seen in phenyl-substituted benzothiazoles .
Comparison with Analogues :
- N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted benzothiazoles are synthesized via condensation of 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by diamine reactions .
- 2-Amino-6-methylbenzothiazole derivatives are prepared via cyclization of thioureas or oxidative methods .
Physicochemical Properties
| Property | Target Compound | 2-Amino-6-methylbenzothiazole | N-(6-methyl-2-pyridyl)acetamide Derivative |
|---|---|---|---|
| Molecular Weight | 300.4 g/mol | 164.2 g/mol | 299.4 g/mol |
| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.1 | ~2.8 |
| Solubility | Low (non-polar substituents) | Moderate (polar amino group) | Low |
Implications : The target compound’s higher LogP suggests better blood-brain barrier penetration but poorer aqueous solubility, necessitating formulation optimization .
Biological Activity
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- features a benzamide group linked to a benzothiazole ring with a methylthio substituent. This unique structure allows it to participate in various chemical reactions, enhancing its biological activity. The compound's molecular formula is CHNS, and it has been shown to exhibit both anticancer and antimicrobial properties.
The biological activity of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating the p53 protein, leading to cell cycle arrest at the G2/M phase. It modulates the expression of Bcl-2 and Bax proteins, which are crucial in regulating apoptosis. Increased caspase activity further supports its role in promoting programmed cell death.
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various pathogens. Its mechanism may involve the inhibition of critical enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial DNA replication and repair .
Biological Activity Summary Table
Case Studies
- Anticancer Efficacy : A study on the effects of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- on human cancer cell lines revealed that it significantly inhibited cell proliferation in Colo205 (colon cancer) and MCF7 (breast cancer) cells. The compound was found to activate p53, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Antimicrobial Assessment : In vitro tests showed that Benzamide exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin and ciprofloxacin, indicating its potential as an alternative therapeutic agent .
Research Findings
Recent studies have highlighted the versatility of benzothiazole derivatives, including Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-, in pharmacological applications:
- Antitumor Properties : Benzothiazole derivatives have been linked to various anticancer mechanisms beyond p53 activation. These include modulation of signaling pathways involved in cell survival and proliferation .
- Broad Spectrum Antimicrobial Action : The compound's ability to inhibit multiple bacterial strains suggests its potential use in treating infections resistant to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(methylthio)-6-benzothiazolyl]benzamide?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiocyanate cycloaddition using precursors like substituted anilines and thiocyanates under acidic conditions (e.g., HCl) can yield benzothiazole cores . Subsequent acylation with benzoyl chloride derivatives introduces the benzamide group. Purification often involves recrystallization from ethanol or chromatography. Key steps include refluxing in chloroform for 6–8 hours and verifying purity via HPLC and NMR .
Q. How is the structural integrity of N-[2-(methylthio)-6-benzothiazolyl]benzamide confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic P1 space group crystallization reveals planar benzothiazole-acetamide fragments and gauche conformations of substituents . Complementary techniques include:
- ¹H NMR : Peaks at δ 1.52–1.96 (adamantyl protons), δ 7.01–7.73 (aromatic protons) .
- IR Spectroscopy : Bands at 1668 cm⁻¹ (C=O stretch) and 3178 cm⁻¹ (N-H stretch) .
Q. What initial biological screening approaches are used for this compound?
- Methodological Answer : In vitro assays targeting kinase inhibition or protease activity are common. For benzothiazole derivatives, microbroth dilution assays assess antimicrobial activity, while brine-shrimp lethality tests provide preliminary toxicity data . Dose-response curves (IC₅₀ values) are generated using cell lines (e.g., cancer models), with results compared to positive controls like doxorubicin .
Advanced Research Questions
Q. How can reaction yields be optimized for N-[2-(methylthio)-6-benzothiazolyl]benzamide synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Base-promoted multicomponent reactions (e.g., K₂CO₃ or DBU) enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Refluxing in CHCl₃ at 60–80°C balances reaction rate and side-product formation .
Typical yield improvements: 22% → 45% via catalyst/solvent optimization .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies arise from solvent effects, crystallinity, or tautomerism. Mitigation strategies:
- Standardized Conditions : Use deuterated DMSO or CDCl₃ for NMR, reporting δ values relative to TMS.
- Multi-Technique Validation : Cross-check NMR with X-ray data (e.g., bond lengths/angles) .
Example: Aromatic proton shifts may vary by 0.1–0.3 ppm due to H-bonding in DMSO .
Q. What strategies enhance the compound’s bioavailability for therapeutic studies?
- Methodological Answer : Structural modifications to improve solubility/permeability:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
